molecular formula C41H36ClF3N2O4S B1671530 Giripladib CAS No. 865200-20-0

Giripladib

Cat. No.: B1671530
CAS No.: 865200-20-0
M. Wt: 745.2 g/mol
InChI Key: NHHBNHIPCSPSHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Giripladib, also known as PLA-695, primarily targets the enzyme PLA2G4A (Cytosolic phospholipase A2) . This enzyme plays a crucial role in the production of pro-inflammatory mediators in many tissues, making it an attractive target for the development of novel anti-inflammatory agents .

Mode of Action

It is known to be aPLA2G4A inhibitor . By inhibiting this enzyme, this compound potentially reduces the production of pro-inflammatory mediators, thereby exerting its therapeutic effects .

Biochemical Pathways

It is known that pla2g4a, the target of this compound, is involved in thearachidonic acid pathway . By inhibiting PLA2G4A, this compound may affect the production of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes, all of which play key roles in inflammation .

Pharmacokinetics

It has been under investigation in clinical trials, where its pharmacokinetics among different dose levels were assessed .

Result of Action

It has been suggested that this compound may reduce platelet adhesion and accumulation on collagen, and differentially affect p-selectin expression and gpiibiiia activation depending on the agonist employed . Moreover, it has been shown that this compound can efficiently eliminate breast cancer stem cells (BCSCs) both in vitro and in vivo when combined with certain chemotherapy drugs .

Action Environment

It is widely accepted that gene-environment interactions play a significant role in the effectiveness of drugs . Factors such as diet, lifestyle, exposure to environmental pollutants, and even the gut microbiome can potentially influence the action of drugs

Biochemical Analysis

Biochemical Properties

It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that this enzyme is involved in .

Cellular Effects

The cellular effects of Giripladib are primarily related to its inhibition of the PLA2G4A enzyme. This enzyme plays a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism . By inhibiting this enzyme, this compound can potentially influence these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the PLA2G4A enzyme, thereby inhibiting its function . This can lead to changes in gene expression and other downstream effects at the molecular level .

Temporal Effects in Laboratory Settings

It has been studied in clinical trials, where it was administered orally to adult subjects with rheumatoid arthritis .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully elucidated. It has been studied in a clinical trial where different dose regimens of this compound were compared with naproxen and placebo in subjects with osteoarthritis of the knee .

Metabolic Pathways

Given its role as an inhibitor of the PLA2G4A enzyme, it is likely that it interacts with the metabolic pathways that this enzyme is involved in .

Transport and Distribution

Given its small molecule nature, it is likely that it can freely diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of the cytosolic PLA2G4A enzyme, it is likely that it is primarily localized in the cytosol .

Preparation Methods

. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Giripladib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carboxylated derivatives .

Properties

IUPAC Name

4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHBNHIPCSPSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471130
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865200-20-0
Record name Giripladib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Giripladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIRIPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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